molecular formula C15H12N2O B2919133 1-Methyl-4-phenoxyphthalazine CAS No. 79690-84-9

1-Methyl-4-phenoxyphthalazine

Cat. No. B2919133
CAS RN: 79690-84-9
M. Wt: 236.274
InChI Key: YZAOSZMLNQMDJD-UHFFFAOYSA-N
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Description

1-Methyl-4-phenoxyphthalazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a phthalazine derivative and has been synthesized using different methods. The synthesis of this compound has been extensively studied, and its mechanism of action has been elucidated.

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis and Polymerization : Novel heterocyclic poly(arylene ether ketone)s were synthesized using 4-(4'-hydroxyaryl)(2H)phthalazin-1-ones, demonstrating diverse properties based on the variation of substituted methyl groups. These polymers exhibit excellent thermal properties and solubility in common organic solvents, useful for creating flexible and colorless or nearly colorless films (Cheng et al., 2007).

Polymer and Composite Materials

  • Heat-Resistant Polyamides : A novel bisphenol-like compound containing a phthalazinone moiety was synthesized and used to prepare polyamides. These materials showed excellent thermal properties and solubility in polar solvents, indicating potential applications in high-performance materials (Shouhai, 2002).
  • Soluble Heterocyclic Polyamides : Synthesis of novel soluble heterocyclic polyamides containing methyl-substituted phthalazinone moieties was achieved. These polymers exhibited high glass transition temperatures and good thermo-oxidative stability, suggesting applications in areas requiring high-performance materials (Xiu-ling, 2002).

Synthesis of New Compounds

  • Phthalazin-1(2H)-one Derivatives : A series of novel phthalazin-1(2H)-one derivatives were synthesized and investigated as potential acetohydroxyacid synthase inhibitors, with implications in herbicide development (Li et al., 2006).
  • Synthesis of Novel Antioxidants : A study focusing on the synthesis of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin demonstrated potential applications of these compounds as antioxidants (Prabawati, 2016).

Anticancer and Antimicrobial Applications

  • Anticancer Activities : Novel 1,4-disubstituted phthalazines were synthesized, showing higher activity than cisplatin control against different cancer cell lines (Li et al., 2006).
  • Antimicrobial Activity : New 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives exhibited antimicrobial activities against various bacteria and fungi strains (Sridhara et al., 2010).

Mechanism of Action

Target of Action

1-Methyl-4-phenoxyphthalazine is a complex compound that interacts with various targets in the body. Its primary targets are the Lysophosphatidic Acid Receptors (LPAR) . These receptors play a crucial role in various physiological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and the modulation of ion channels .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. It has been suggested that 1-Methyl-4-phenoxyphthalazine may inhibit the enzyme monoamine oxidase B , thus preventing the breakdown of certain neurotoxins . This interaction results in changes in the cellular environment, affecting the function of neurons .

Biochemical Pathways

1-Methyl-4-phenoxyphthalazine affects several biochemical pathways. One of the key pathways influenced by this compound is the mitogen-activated protein kinase (MAPK) pathway . This pathway plays a critical role in transmitting signals from receptors on the cell surface to the DNA in the nucleus, regulating cellular activities such as gene expression, cell division, differentiation, and cell death .

Result of Action

The action of 1-Methyl-4-phenoxyphthalazine leads to molecular and cellular effects. For instance, it has been observed to cause a decrease in the dopamine transporter binding in the striatum and a decrease in dopamine transporter mRNA per dopamine neuron . These changes can lead to alterations in neuronal function and potentially contribute to neurological disorders .

Action Environment

The action, efficacy, and stability of 1-Methyl-4-phenoxyphthalazine can be influenced by various environmental factors. For example, studies have shown that an enriched environment can confer resistance to neurotoxins like 1-Methyl-4-phenoxyphthalazine . This suggests that factors such as lifestyle and living conditions can impact the compound’s action and the body’s response to it .

properties

IUPAC Name

1-methyl-4-phenoxyphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-13-9-5-6-10-14(13)15(17-16-11)18-12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAOSZMLNQMDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-phenoxyphthalazine

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